2-Ethylhexyl acrylate
Overview
Description
2-Ethylhexyl acrylate (EHA) is a widely used acrylate in the polymer industry, known for its applications in producing adhesives, coatings, and sealants. It is synthesized from acrylic acid and 2-ethylhexanol, typically using a catalytic process. The interest in EHA is due to its desirable properties such as flexibility, weather resistance, and adhesion, which make it suitable for various industrial applications .
Synthesis Analysis
The synthesis of 2-Ethylhexyl acrylate can be achieved through a process known as Fisher esterification, which is a reaction between acrylic acid and 2-ethylhexanol. This reaction is catalyzed by sulfuric acid in traditional batch reactors, but advancements have been made using solid catalysts and reactive distillation to improve the process. Reactive distillation, in particular, has been shown to be an effective method for producing EHA, with the added benefits of reduced corrosion, easier product separation, and the elimination of spent acid disposal issues . Additionally, the use of deep eutectic solvents (DES) as dual solvent-catalysts has been proposed to intensify the esterification process, showing promising results in terms of reaction kinetics and solvent recyclability .
Molecular Structure Analysis
The molecular structure of EHA consists of a vinyl group attached to an ester linkage, which in turn is connected to a 2-ethylhexyl group. This structure is responsible for the monomer's reactivity and subsequent polymer properties. The branching levels in the polymerized EHA can be determined by NMR spectroscopy, which reveals the extent of hydrogen abstraction at backbone C−H bonds during polymerization .
Chemical Reactions Analysis
EHA can undergo various polymerization reactions to form polymers with different architectures. Free-radical solution polymerization is one method, where branching occurs due to hydrogen abstraction, and the extent of branching can be controlled by the initial monomer concentration and conversion levels . Atom transfer radical polymerization is another method used to synthesize block copolymers with EHA, which can form micelles in certain environments, such as automobile engine oil . Anionic polymerization has also been explored, with the use of polydentate lithium alkoxides as initiators, although the stability of the resulting polymer anions can be an issue .
Physical and Chemical Properties Analysis
The physical and chemical properties of EHA and its polymers are crucial for their application in various industries. Thermal stability is an important property, especially for polymers used as plasticizers in medical applications. Thermal analysis has shown that the degradation process of poly(2-ethylhexyl acrylates) is dependent on their molecular weight . The behavior of these polymers in dilute solution, such as their viscosity, can be characterized by viscometry and other methods, providing insights into their molecular weight distribution and polymer-solvent interactions . The adhesive properties of EHA polymers can be tailored by controlling the gel fraction and molecular weight distribution during polymerization, which is critical for applications like pressure-sensitive adhesives .
Scientific Research Applications
1. Esterification of Acrylic Acid
- Application Summary: 2-Ethylhexyl acrylate (2EHA) is used in the esterification of acrylic acid with 2-ethylhexanol. This process is important for the production of 2EHA, which is used in the production of coatings, adhesives, superabsorbents, thickeners, and plastic additives .
- Methods of Application: The esterification is catalyzed by an ion-exchange resin. The best sulfonic acid functional cation-exchange resin was screened among several options. The effect of important parameters such as initial concentration of acrylic acid, temperature, molar ratio of reactants, catalyst loading, and polymerization inhibitor loading was studied .
- Results: The research led to the development of a cheaper process that employs heterogeneous catalysts and alternative raw material from wastewater containing acrylic acid .
2. Modification of Cassava Starch
- Application Summary: 2-Ethylhexyl acrylate is used in the chemical modification of cassava starch. The starch is grafted with 2-ethylhexyl acrylate to make it more hydrophobic for improved blending with poly(lactic acid) (PLA) .
- Methods of Application: Grafting is carried out using cassava starch and 2-ethylhexyl acrylate in a methanol-water solvent mixture at 45°C for 48 hours. L-Ascorbic acid and hydrogen peroxide are used as the redox initiating system .
- Results: The chemical modification improved the interfacial adhesion between the starch particles and the PLA matrix through the hydrophobic PLA-PEHA interactions. Tensile testing of the films showed a marked increase in extensibility and toughness up to a loading of 10% starch-g-PEHA .
3. Preparation of Homopolymers and Copolymers
- Application Summary: 2-Ethylhexyl acrylate is used in the preparation of homopolymers and copolymers. It is involved in the copolymerization with acrylamide, methacrylic acid, acrylonitrile, styrene, maleic acid esters, vinyl acetate, vinyl chloride, and unsaturated polyesters .
- Methods of Application: The specific methods of application can vary depending on the type of polymer being synthesized. Generally, the process involves mixing the monomers in the correct proportions and adding a suitable initiator to start the polymerization reaction .
- Results: The resulting polymers have a wide range of properties and can be used in various applications, including coatings, adhesives, and plastic additives .
4. Manufacturing of Mounting Tapes and Protective Films
- Application Summary: Poly(2-ethylhexyl acrylates) are widely used in many areas of life for manufacturing of mounting tapes, splicing tapes, protective films, sign and marking films .
- Methods of Application: The specific methods of application can vary depending on the product being manufactured. Generally, the process involves polymerizing 2-ethylhexyl acrylate to form a polymer, which is then processed into the desired form .
- Results: The resulting products have a wide range of uses, including in the automotive industry, in packaging, and in various other industrial applications .
5. Cosmetics and Personal Care Products
- Application Summary: 2-Ethylhexyl acrylate is used in the formulation of cosmetics and personal care products. It is used in the production of polymers that form films on the skin, hair, or nails. These films can provide various benefits, such as improved texture, moisture retention, or increased longevity of the product .
- Methods of Application: The specific methods of application can vary depending on the product being formulated. Generally, the process involves polymerizing 2-ethylhexyl acrylate to form a polymer, which is then incorporated into the cosmetic or personal care product .
- Results: The resulting products can provide improved performance and user experience. For example, they can provide better adhesion of color cosmetics, improved texture of skin care products, or increased longevity of hair styling products .
6. Adhesive Production
- Application Summary: 2-Ethylhexyl acrylate is a major base monomer for the preparation of acrylate adhesives. It can react by free-radical polymerization to form macromolecules having a molecular weight of up to 200,000 g/mol .
- Methods of Application: The specific methods of application can vary depending on the type of adhesive being synthesized. Generally, the process involves mixing the monomers in the correct proportions and adding a suitable initiator to start the polymerization reaction .
- Results: The resulting adhesives have a wide range of properties and can be used in various applications, including packaging, automotive, and various other industrial applications .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-ethylhexyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-4-7-8-10(5-2)9-13-11(12)6-3/h6,10H,3-5,7-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXQRTZXKQZDDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2, Array | |
Record name | 2-ETHYLHEXYL ACRYLATE | |
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Record name | 2-ETHYLHEXYL ACRYLATE | |
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Related CAS |
9003-77-4 | |
Record name | Poly(2-ethylhexyl acrylate) | |
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DSSTOX Substance ID |
DTXSID9025297 | |
Record name | 2-Ethylhexyl acrylate | |
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Molecular Weight |
184.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-ethylhexyl acrylate appears as a clear colorless liquid with a pleasant odor. Less dense than water and insoluble in water. Vapors heavier than air. Flash point 180 °F. Used in making of paints and plastics., Liquid, Colorless liquid with a pleasant odor; [HSDB] Pale yellow liquid with a pleasant odor; [NTP], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear liquid with a pleasant odor. | |
Record name | 2-ETHYLHEXYL ACRYLATE | |
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Record name | 2-Propenoic acid, 2-ethylhexyl ester | |
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Record name | 2-ETHYLHEXYL ACRYLATE | |
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Boiling Point |
417 to 424 °F at 760 mmHg (NTP, 1992), 214-218 °C, Boiling point: 130 °C @ 50 mm Hg; conversion factor: 1 ppm = 7.52 mg/cu cm, 213.5 °C, 417-424 °F | |
Record name | 2-ETHYLHEXYL ACRYLATE | |
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Flash Point |
180 °F (NTP, 1992), 180 °F (82 °C) (open cup), 86 °C (closed cup), 82 °C o.c., 180 °F | |
Record name | 2-ETHYLHEXYL ACRYLATE | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), 100 mg/l @ 25 °C, Solubility in water: none | |
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Density |
0.885 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.880 g/cu cm at 25 °C, Relative density (water = 1): 0.89, 0.885 | |
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Vapor Density |
6.35 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.35 (Air= 1), Relative vapor density (air = 1): 6.35, 6.35 | |
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Vapor Pressure |
0.01 mmHg at 68 °F (NTP, 1992), 0.17 [mmHg], 0.178 mm Hg @ 25 °C /Extrapolated/, Vapor pressure, Pa at 20 °C: 19, 0.01 mmHg | |
Record name | 2-ETHYLHEXYL ACRYLATE | |
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Record name | 2-Ethylhexyl acrylate | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Mechanism of Action |
...Male Wistar rats /were/ exposed to acrylic acid derivatives. The 6-hr inhalation of acrylonitrile (AN), methyl acrylate (MA), ethyl acrylate (EA), n-butyl acrylate (BA) and 2-ethylhexyl acrylate (2-EHA) in several concentrations increased the urinary thioether excretion; the portion metabolized to thioethers was... only 1.5-8% for the acrylates. Total-SH levels in the liver significantly decreased after the inhalation of AN, EA, BA and 2-EHA. ...Most pronounced NP-SH depletion was in the liver, less in blood and moderate in brain and lungs. There was an exponential relationship between the tissue NP-SH and the inhaled concentrations. Calculated concentrations inducing 50% NP-SH depletion indicated that reaction of acrylic acid derivatives with SH groups was decreasing in the order AN >>2-EHA >EA = BA for the chemicals and liver >blood >lungs >brain for the tissues. All inhaled acrylates induced hyperglycemia... . The chemical reactivity of acrylates with glutathione (GSH) decreased in the order EA >BA >MA >AN >2-EHA. The results suggest that GSH depletion may participate in acute lethal and biochemical toxic effects of acrylic acid esters. | |
Record name | 2-ETHYLHEXYL ACRYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1121 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
ACRYLIC ACID-0.009% BY WT (MAX); 2-ETHYL 4-METHYL PENTYL ACRYLATE-0.4% BY WT (MAX); WATER-0.05% BY WT (MAX) | |
Record name | 2-ETHYLHEXYL ACRYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Product Name |
2-Ethylhexyl acrylate | |
Color/Form |
Colorless liquid | |
CAS RN |
103-11-7, 1322-13-0, 9003-77-4 | |
Record name | 2-ETHYLHEXYL ACRYLATE | |
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Record name | 2-Ethylhexyl acrylate | |
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Record name | 2-Ethylhexyl acrylate | |
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Record name | Ethylhexyl acrylate | |
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Record name | 2-Propenoic acid, 2-ethylhexyl ester, homopolymer | |
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Record name | 2-ETHYLHEXYL ACRYLATE | |
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Record name | 2-Propenoic acid, 2-ethylhexyl ester | |
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Record name | 2-Ethylhexyl acrylate | |
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Record name | 2-ethylhexyl acrylate | |
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Record name | 2-ETHYLHEXYL ACRYLATE | |
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Record name | 2-ETHYLHEXYL ACRYLATE | |
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Record name | 2-ETHYLHEXYL ACRYLATE | |
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Record name | 2-ETHYLHEXYL ACRYLATE | |
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Melting Point |
-130 °F (NTP, 1992), -90 °C, -130 °F | |
Record name | 2-ETHYLHEXYL ACRYLATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8674 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-ETHYLHEXYL ACRYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1121 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-ETHYLHEXYL ACRYLATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0478 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 2-ETHYLHEXYL ACRYLATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/826 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Retrosynthesis Analysis
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